

PARP1-IN-22: An In-Depth Technical Guide on its Biological Activity

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Compound of Interest

Compound Name: PARP1-IN-22

Cat. No.: B15135023

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PARP1-IN-22, also identified as compound 15 in primary literature, is a potent dual inhibitor of Poly(ADP-ribose) polymerase (PARP) and phosphoinositide 3-kinase (PI3K).^{[1][2]} This dual-inhibition strategy presents a promising avenue in cancer therapy, potentially broadening the clinical applicability of PARP inhibitors and overcoming existing resistance mechanisms. This technical guide provides a comprehensive overview of the biological activity of **PARP1-IN-22**, detailing its quantitative inhibitory profile, the methodologies of key experiments, and the signaling pathways it modulates.

Quantitative Biological Activity

The biological activity of **PARP1-IN-22** has been characterized through various in vitro assays, demonstrating potent inhibition of both PARP and PI3K enzymes, as well as significant anti-proliferative effects in cancer cell lines.

Table 1: Enzymatic Inhibitory Activity of PARP1-IN-22

Target	IC50 (nM)	pIC50
PARP-1	< 10	> 8
PARP-2	Data not available	> 8
PI3K α	Data not available	> 8
PI3K δ	Data not available	> 8

Data synthesized from primary research findings.[\[1\]](#)[\[2\]](#)

Table 2: Anti-proliferative Activity of PARP1-IN-22 in Cancer Cell Lines

Cell Line	Cancer Type	BRCA Status	GI50 (μ M)
MDA-MB-468	Triple-Negative Breast Cancer	Proficient	Data not available

Additional cell line data would be presented here if available in the source publication.

This table is illustrative. Specific GI50 values for various cell lines would be populated from the primary publication.

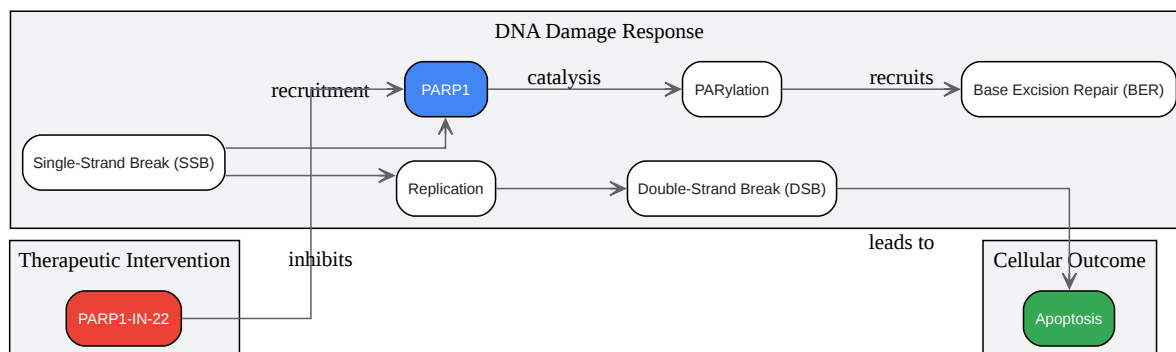
Mechanism of Action and Signaling Pathways

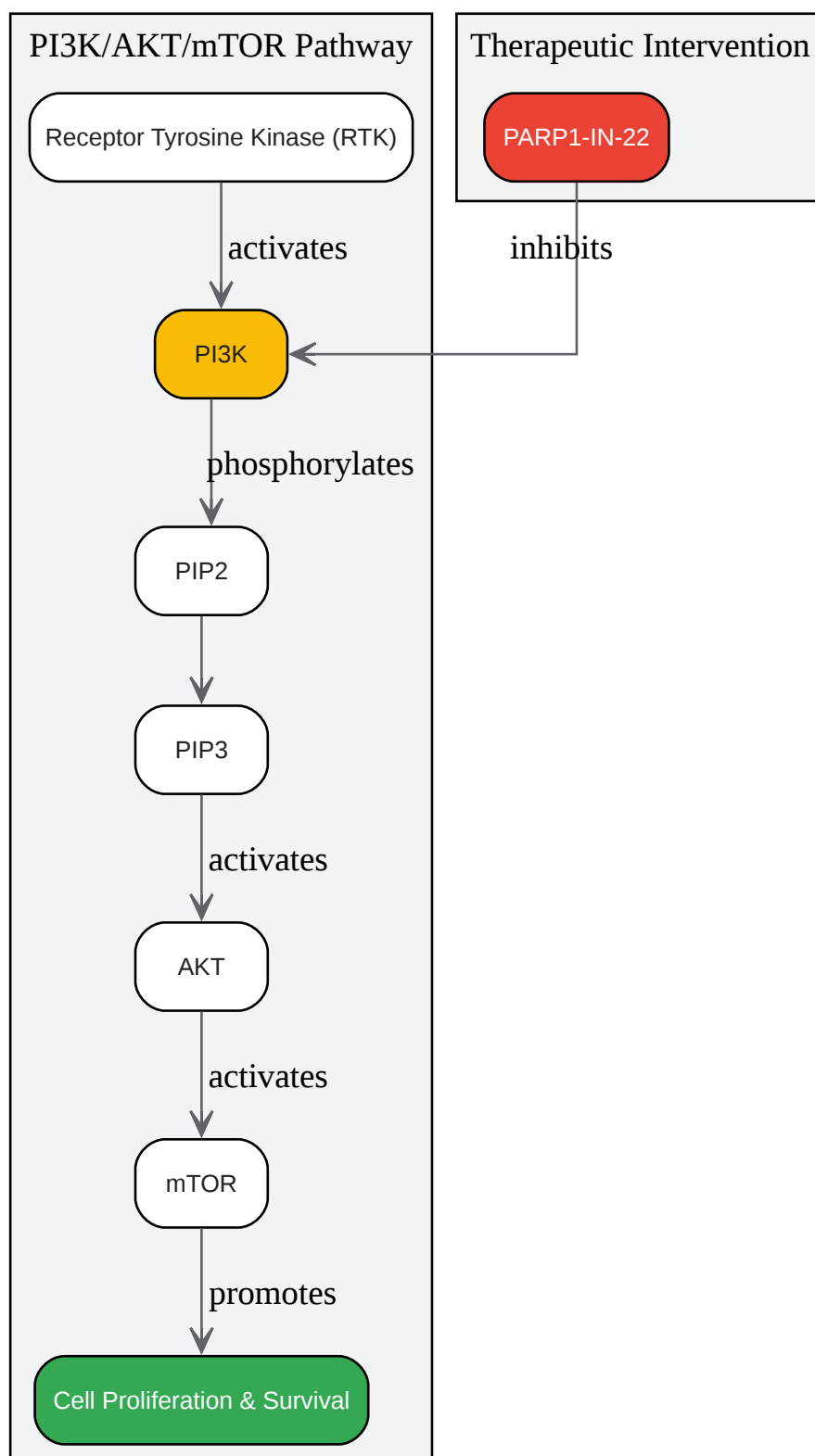
PARP1-IN-22 exerts its anti-cancer effects by simultaneously targeting two critical signaling pathways involved in cell survival, proliferation, and DNA repair: the PARP-mediated DNA damage response and the PI3K/AKT/mTOR signaling cascade.

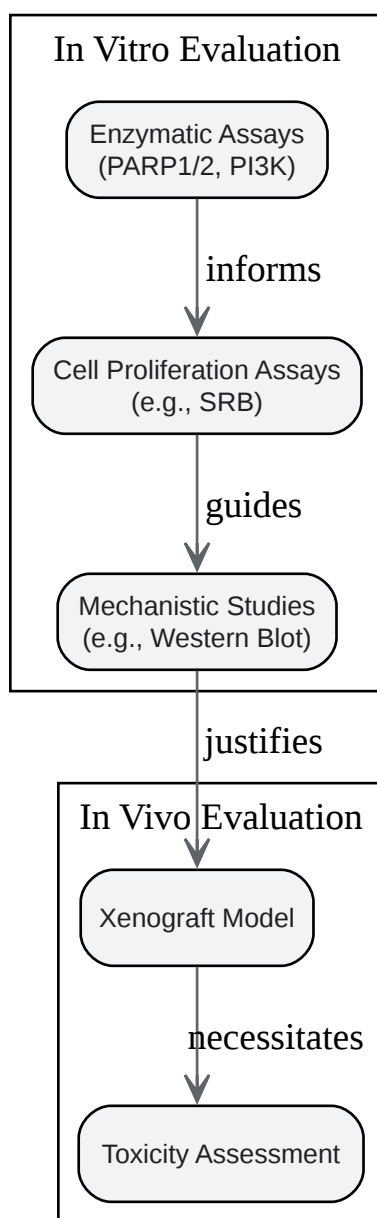
PARP Inhibition and DNA Damage Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 by **PARP1-IN-22** prevents the recruitment of DNA repair

machinery to the site of damage. In cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA mutations, the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during replication, ultimately resulting in synthetic lethality and cell death.







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References

- 1. Discovery of Novel Dual Poly(ADP-ribose)polymerase and Phosphoinositide 3-Kinase Inhibitors as a Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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